1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 631865-07-1
VCID: VC7030209
InChI: InChI=1S/C23H22Cl2N2O3/c1-3-26(4-2)11-12-27-20(14-9-10-16(24)17(25)13-14)19-21(28)15-7-5-6-8-18(15)30-22(19)23(27)29/h5-10,13,20H,3-4,11-12H2,1-2H3
SMILES: CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C23H22Cl2N2O3
Molecular Weight: 445.34

1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 631865-07-1

Cat. No.: VC7030209

Molecular Formula: C23H22Cl2N2O3

Molecular Weight: 445.34

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 631865-07-1

Specification

CAS No. 631865-07-1
Molecular Formula C23H22Cl2N2O3
Molecular Weight 445.34
IUPAC Name 1-(3,4-dichlorophenyl)-2-[2-(diethylamino)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H22Cl2N2O3/c1-3-26(4-2)11-12-27-20(14-9-10-16(24)17(25)13-14)19-21(28)15-7-5-6-8-18(15)30-22(19)23(27)29/h5-10,13,20H,3-4,11-12H2,1-2H3
Standard InChI Key QLRWOYGPDXQTQX-UHFFFAOYSA-N
SMILES CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)Cl

Introduction

Synthesis Methods

Synthesis of chromeno[2,3-c]pyrrole derivatives often involves a multicomponent reaction approach. This method allows for the efficient preparation of diverse libraries of compounds by varying the reactants. For example, the reaction of aryl aldehydes with primary amines and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates can yield a variety of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones under mild conditions .

Synthesis Protocol for Related Compounds

The synthesis of related chromeno[2,3-c]pyrrole derivatives typically follows a one-pot multicomponent reaction protocol:

  • Reactants: Aryl aldehyde, primary amine, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate.

  • Conditions: The reaction mixture is heated in ethanol with acetic acid as a catalyst.

  • Yield and Purity: Yields can range from 43% to 86%, with purities often exceeding 95% after crystallization .

Potential Biological Activities

Chromeno[2,3-c]pyrrole derivatives are of interest for their potential biological activities, including:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth.

  • Anti-inflammatory Activity: These compounds may exhibit anti-inflammatory properties, useful in treating conditions like arthritis.

  • Antimicrobial Activity: They have been studied for their potential to combat microbial infections.

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